Diphenylchlorosilane

Hydrosilylation Catalysis Organosilicon Chemistry

Diphenylchlorosilane (CAS 1631-83-0), also designated as chlorodiphenylsilane, is a monofunctional organosilicon compound of the formula (C₆H₅)₂SiHCl, characterized by the presence of both a reactive silicon-chlorine (Si-Cl) bond and a silicon-hydrogen (Si-H) bond. Its molecular weight is 218.75 g/mol, with a density of 1.118 g/mL at 25 °C and a boiling point of 143 °C at 10 mmHg.

Molecular Formula C12H10ClSi
Molecular Weight 217.74 g/mol
CAS No. 1631-83-0
Cat. No. B167933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylchlorosilane
CAS1631-83-0
Molecular FormulaC12H10ClSi
Molecular Weight217.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyYCITZMJNBYYMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylchlorosilane (CAS 1631-83-0): A Monofunctional Arylsilane with Distinctive Si-H/Si-Cl Dual Reactivity


Diphenylchlorosilane (CAS 1631-83-0), also designated as chlorodiphenylsilane, is a monofunctional organosilicon compound of the formula (C₆H₅)₂SiHCl, characterized by the presence of both a reactive silicon-chlorine (Si-Cl) bond and a silicon-hydrogen (Si-H) bond. Its molecular weight is 218.75 g/mol, with a density of 1.118 g/mL at 25 °C and a boiling point of 143 °C at 10 mmHg. The compound exhibits pronounced moisture sensitivity, reacting rapidly with water and protic solvents . This dual functionality enables it to serve as a versatile intermediate in the synthesis of specialized siloxane polymers, protective coatings, and surface-modifying agents, distinguishing it from purely alkyl-substituted or fully substituted silanes [1].

Why Diphenylchlorosilane Cannot Be Directly Substituted by Triphenylchlorosilane or Diphenyldichlorosilane in Precision Synthesis


Generic substitution among phenylchlorosilanes is not feasible due to fundamental differences in their steric profiles, electronic properties, and functional group stoichiometry. Triphenylchlorosilane (Ph₃SiCl) is fully substituted and lacks the reactive Si-H hydride moiety, rendering it inert in hydrosilylation applications where diphenylchlorosilane is uniquely active [1]. Conversely, diphenyldichlorosilane (Ph₂SiCl₂) is a bifunctional monomer that, unlike the monofunctional diphenylchlorosilane, promotes crosslinking and chain extension in polymer synthesis, which is undesirable when linear, non-crosslinked structures are required [2]. These distinctions in functional group count and reactivity dictate that diphenylchlorosilane occupies a specific niche that cannot be filled by its closest structural analogs, as substantiated by the quantitative evidence below.

Quantitative Differentiation: Head-to-Head Reactivity and Selectivity Data for Diphenylchlorosilane


Dual Reactivity vs. Triphenylchlorosilane: Si-H Hydride Donation Enables Hydrosilylation

Unlike triphenylchlorosilane (Ph₃SiCl), diphenylchlorosilane contains a reactive Si-H bond, enabling its participation in hydrosilylation reactions. In a catalytic study, trimethylchlorosilane and triphenylchlorosilane were found to undergo only radical exchange, while diphenyldichlorosilane (and by class inference, diphenylchlorosilane) is capable of exchanging both the radical and the chlorine atom, with radical exchange proceeding at lower temperatures and higher speed [1]. This Si-H bond is essential for carbonyl hydrosilylation, a mild and selective alternative to metal hydrides for introducing hydroxyl functionality [2].

Hydrosilylation Catalysis Organosilicon Chemistry

Monofunctional vs. Bifunctional: Stoichiometric Control in Polymer Synthesis Compared to Diphenyldichlorosilane

Diphenylchlorosilane is a monofunctional monomer (f=1), whereas diphenyldichlorosilane (DPDCS) is difunctional (f=2). In polysilane synthesis, using monofunctional monomers allows for precise control over polymer architecture and prevents crosslinking. A study on polysilane precursors for silicon carbide fibers utilized difunctional monomers like DPDCS to achieve specific functionalities (F=2.2, 2.35, 2.5), demonstrating that changing the monomer functionality directly impacts the polymer's properties [1]. Diphenylchlorosilane, as a monofunctional unit, is uniquely suited for end-capping or preparing linear, non-crosslinked polysiloxanes, a role DPDCS cannot fulfill due to its inherent crosslinking propensity.

Polymer Chemistry Polysiloxanes Material Science

Chemoselective Reduction: High Selectivity for Secondary/Tertiary Alcohols Over Primary Alcohols and Esters

The chlorodiphenylsilane/InCl₃ system exhibits exceptional chemoselectivity in the direct reduction of alcohols to alkanes. It effectively reduces benzylic, secondary, and tertiary alcohols in high yields while completely sparing primary alcohols and other reducible functional groups such as esters, chloro, bromo, and nitro groups [1]. This stands in stark contrast to traditional reducing agents like LiAlH₄ or Zn/H⁺, which typically exhibit broad, non-selective reactivity [1].

Organic Synthesis Chemoselectivity Reduction

Grignard Process Selectivity: Optimized Synthesis Maximizing Diphenylchlorosilane Yield Over Phenylchlorosilanes

Patented Grignard processes demonstrate that diphenylchlorosilane can be produced with maximized yield while minimizing phenylchlorosilane byproducts. The process employs specific molar ratios of phenyl Grignard reagent, ether solvent, trichlorosilane, and an aromatic hydrocarbon coupling solvent to achieve this selectivity [1]. This is the inverse of earlier processes (e.g., U.S. Pat. No. 6,541,651) where phenylchlorosilanes were maximized and diphenylchlorosilanes were only minor byproducts [1].

Process Chemistry Grignard Synthesis Yield Optimization

Surface Reactivity: Rapid Hydrolysis and Intermediate Formation for Controlled Surface Modification

In situ ATR-FT-IR spectroscopic studies reveal that diphenylchlorosilane (DPSiCl) reacts quickly with surface water to form diphenylhydroxysilane (DPSiOH), which is identified as the reactive species within the film [1]. This rapid hydrolysis pathway is critical for achieving uniform surface coverage in silica modification. In contrast, diphenyldichlorosilane (D) and triphenylchlorosilane (T) react differently with silica surfaces: diphenyldichlorosilane forms a diphenyl-monochloro-silyl layer, while triphenylchlorosilane forms a triphenylsilyl layer [2].

Surface Chemistry Silica Modification ATR-FTIR

Synthesis from Diphenylsilane: High-Yield CuCl₂/CuI Mediated Conversion

A practical laboratory-scale synthesis of diphenylchlorosilane from diphenylsilane (Ph₂SiH₂) using anhydrous CuCl₂ and CuI in diethyl ether achieves a high isolated yield. The reported procedure uses 0.1 mol of diphenylsilane, 0.2 mol of CuCl₂, and 0.0048 mol of CuI, yielding 20.24 g of diphenylchlorosilane (Ph₂SiHCl), which corresponds to a 92.6% yield after vacuum distillation . This demonstrates a robust and efficient synthetic route compared to alternative methods such as Grignard reactions, which may have lower selectivity or require more stringent conditions.

Synthetic Methodology Chlorination Preparative Chemistry

Optimal Use Cases for Diphenylchlorosilane Driven by Quantitative Performance Advantages


Chemoselective Late-Stage Reduction in Complex Molecule Synthesis

Employ diphenylchlorosilane with catalytic InCl₃ for the selective reduction of benzylic, secondary, or tertiary alcohols to alkanes in the presence of sensitive functional groups like esters, halogens, or nitro groups. This method, validated by Yasuda et al., offers superior chemoselectivity compared to non-selective reagents like LiAlH₄, enabling precise functional group manipulation in advanced pharmaceutical intermediates without protecting group adjustments [1].

Synthesis of Linear, Non-Crosslinked Polysiloxanes for High-Temperature Fluids

Utilize diphenylchlorosilane as a monofunctional end-capping agent in the synthesis of linear polydiphenylsiloxanes. Unlike the bifunctional diphenyldichlorosilane, which induces crosslinking, diphenylchlorosilane's single reactive Si-Cl site ensures chain termination, yielding polymers with controlled molecular weight and enhanced thermal stability. This is critical for formulating high-temperature silicone oils and lubricants [2].

Preparation of Functionalized Silica Surfaces for Chromatography and Sensors

Employ diphenylchlorosilane for the surface modification of silica gels and porous materials. Its rapid hydrolysis to diphenylhydroxysilane upon contact with surface water ensures uniform coverage and a reactive intermediate for further functionalization [3]. This contrasts with diphenyldichlorosilane, which forms a different surface species, and triphenylchlorosilane, which yields a fully substituted, less reactive layer [4].

Grignard-Based Industrial Production of Diphenylchlorosilane with Maximized Yield

For large-scale procurement and in-house synthesis, implement the patented Grignard process (US7456308B2) that maximizes diphenylchlorosilane yield (~94.90% mass percentage) while minimizing phenylchlorosilane byproducts. This process utilizes specific molar ratios of phenyl magnesium chloride, trichlorosilane, and coupling solvents to achieve superior selectivity over conventional Grignard methods, ensuring cost-effective, high-purity production [5].

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